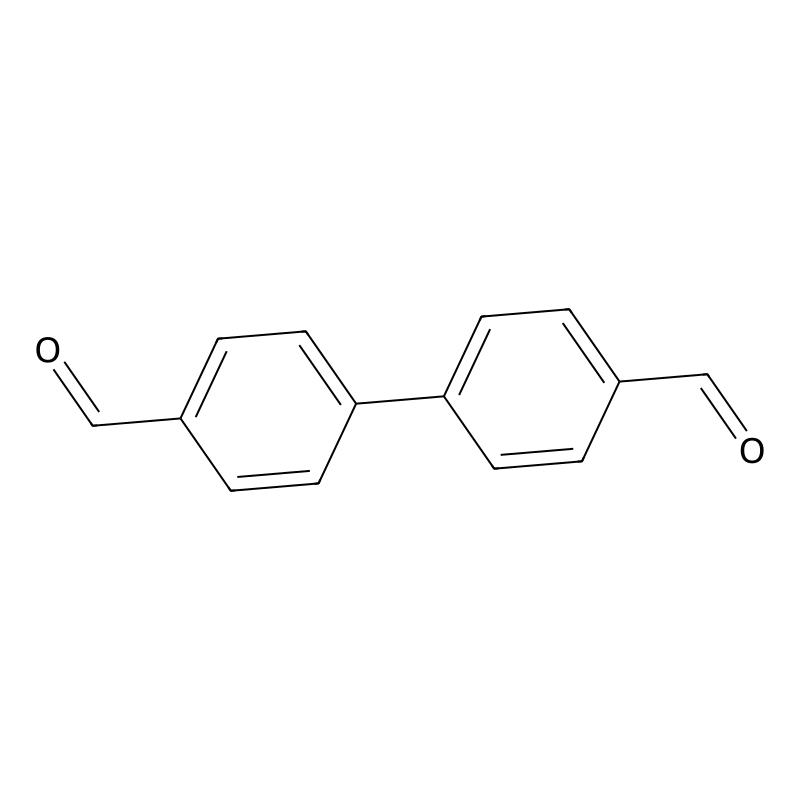4,4'-Biphenyldicarboxaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Material Science:
,4'-BDA serves as a versatile building block in organic synthesis due to the presence of two aldehyde functional groups. These reactive groups allow for further chemical modifications, enabling the creation of diverse complex molecules with tailored properties.
Researchers have utilized 4,4'-BDA in the synthesis of various functional materials, including:
- Conjugated polymers: These polymers possess alternating single and double bonds, leading to interesting electrical and optical properties. 4,4'-BDA can be incorporated into the polymer backbone, influencing its conductivity, light absorption, and potential applications in organic electronics and optoelectronic devices.
- Metal-organic frameworks (MOFs): These porous materials consist of metal ions or clusters linked by organic ligands. 4,4'-BDA can act as a ligand, contributing to the formation of MOFs with specific pore sizes and functionalities. These MOFs hold promise in applications like gas storage, separation, and catalysis.
Medicinal Chemistry and Drug Discovery:
The unique structure of 4,4'-BDA, with its two aromatic rings and aldehyde groups, has piqued the interest of researchers in medicinal chemistry. Studies have explored its potential as a scaffold for the development of new therapeutic agents.
Here are some examples:
- Antimicrobial activity: Derivatives of 4,4'-BDA have exhibited activity against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents.
- Anticancer properties: Certain modifications of 4,4'-BDA have shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore their efficacy and potential mechanisms of action.
4,4'-Biphenyldicarboxaldehyde is an organic compound with the molecular formula C14H10O2. It features two aldehyde functional groups attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. This compound typically appears as a white to orange crystalline powder and has a melting point of approximately 146 °C . Its unique structure allows for various chemical interactions, making it valuable in organic synthesis and materials science.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals respectively.
- Oxidation: The aldehyde groups can be oxidized to carboxylic acids when treated with oxidizing agents.
- Reduction: Conversely, it can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Specific synthetic routes have been developed, such as the reaction of 4-formylphenylboronic acid with 4-iodobenzaldehyde, yielding 4,4'-biphenyldicarboxaldehyde .
Several synthesis methods for 4,4'-biphenyldicarboxaldehyde have been documented:
- Boron-Coupling Reaction: Utilizing 4-formylphenylboronic acid and 4-iodobenzaldehyde under specific conditions .
- Acid-Catalyzed Reactions: Employing p-toluenesulfonic acid (TsOH) as a catalyst in benzene solvent; this method yields the compound after prolonged heating (approximately 15 hours) with a yield of about 72% .
- Solvent Mixtures: Using a mixture of dimethylformamide and ethanol has also been reported for effective synthesis .
The applications of 4,4'-biphenyldicarboxaldehyde span various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
- Polymer Chemistry: Used in the development of polymers with enhanced properties due to its ability to form strong intermolecular interactions.
- Material Science: Its unique structure allows it to be incorporated into materials that require specific optical or mechanical properties.
Interaction studies involving 4,4'-biphenyldicarboxaldehyde focus primarily on its role in polymer systems. The compound's ability to engage in π–π stacking interactions enhances the performance of polymers designed for adsorption applications. For instance, its incorporation into polymer matrices has shown improved capacity for capturing pollutants or other target molecules .
Several compounds share structural similarities with 4,4'-biphenyldicarboxaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzophenone | C13H10O | Contains a carbonyl group but lacks aldehydes |
| Diphenylmethanone | C13H10O | Similar biphenyl structure; used in photochemistry |
| 1,1'-Biphenyl-2,2'-dicarboxaldehyde | C14H10O2 | Contains two carboxaldehyde groups; used in organic synthesis |
Uniqueness: The presence of two aldehyde functional groups distinguishes 4,4'-biphenyldicarboxaldehyde from these similar compounds. This feature enhances its reactivity and utility in various chemical transformations compared to others that may contain only one functional group or different types of substituents.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








